3-(dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide
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Overview
Description
3-(dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide is a compound that features a benzamide core with a dimethylamino group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine, such as dimethylamine, under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki coupling, where a thiophene boronic acid is reacted with a halogenated benzamide.
Final Assembly: The final compound is obtained by reacting the intermediate with an appropriate reagent to introduce the 2-(thiophen-3-yl)ethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-(dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays due to its fluorescent properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, while the dimethylamino group can form hydrogen bonds or ionic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-N-(2-(thiophen-2-yl)ethyl)benzamide: Similar structure but with the thiophene ring in a different position.
3-(dimethylamino)-N-(2-(furan-3-yl)ethyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
3-(dimethylamino)-N-(2-(pyridin-3-yl)ethyl)benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
3-(dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties that can be advantageous in organic electronics and medicinal chemistry. The combination of the dimethylamino group and the thiophene ring allows for versatile interactions with various molecular targets.
Properties
IUPAC Name |
3-(dimethylamino)-N-(2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-17(2)14-5-3-4-13(10-14)15(18)16-8-6-12-7-9-19-11-12/h3-5,7,9-11H,6,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCVFASSZSXEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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